Nordentatin (CAS: 17820-07-4) is a naturally occurring pyranocoumarin isolated from plants of the *Clausena* genus, such as *Clausena excavata*. As a member of the pyranocoumarin class, it is recognized for a range of biological activities, including anticancer, anti-inflammatory, and hepatoprotective properties. Its value in a procurement context is defined by its specific molecular structure, which provides a distinct and quantitatively different bioactivity profile compared to other co-isolated coumarins, making it a precise tool for targeted pharmacological and cell biology research.
Substituting Nordentatin with its close structural analog, dentatin, or with unpurified *Clausena* plant extracts introduces significant risks to experimental validity and reproducibility. Minor differences in molecular structure—such as the absence of a methoxy group that distinguishes Nordentatin from dentatin—can lead to greater than twofold differences in biological potency in key assays. Crude extracts contain a complex mixture of other coumarins and alkaloids, each with its own bioactivity, creating uncontrolled variables that can confound results and prevent clear attribution of observed effects. Procuring purified, well-characterized Nordentatin is therefore critical for achieving reproducible, high-fidelity data in dose-response studies and mechanism-of-action investigations.
In a direct comparative study of cytotoxicity against the P-388 murine lymphocytic leukemia cell line, Nordentatin demonstrated significantly higher potency than its close structural analog, dentatin. Nordentatin exhibited an ED50 of 1.5 µg/mL, whereas dentatin was substantially less active, with an ED50 of 3.8 µg/mL.
| Evidence Dimension | Cytotoxicity (ED50) |
| Target Compound Data | 1.5 µg/mL |
| Comparator Or Baseline | Dentatin: 3.8 µg/mL |
| Quantified Difference | 2.53x more potent |
| Conditions | In vitro assay using P-388 lymphocytic leukemia cells. |
For researchers screening for anticancer compounds, this demonstrates that the specific structure of Nordentatin provides a quantifiable potency advantage over its most common analog.
When evaluated for anti-inflammatory potential, Nordentatin showed superior activity in inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages compared to dentatin. Nordentatin achieved an IC50 value of 33.1 µM, while dentatin was significantly less effective, with an IC50 of 60.5 µM.
| Evidence Dimension | Inhibition of Nitric Oxide Production (IC50) |
| Target Compound Data | 33.1 µM |
| Comparator Or Baseline | Dentatin: 60.5 µM |
| Quantified Difference | 82.8% more potent (lower IC50) |
| Conditions | In vitro assay on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. |
This evidence justifies the selection of Nordentatin over dentatin for studies targeting inflammatory pathways, as its specific structure yields a significantly stronger inhibitory effect on a key inflammatory mediator.
In a model of acetaminophen-induced liver injury in HepG2 cells, Nordentatin demonstrated a strong protective effect. At a concentration of 10 µM, Nordentatin restored cell viability to 79.7%, performing near the level of the established hepatoprotective agent and positive control, silymarin, which achieved 83.9% viability under the same conditions.
| Evidence Dimension | Cell Viability (%) in APAP-injured HepG2 cells |
| Target Compound Data | 79.7% at 10 µM |
| Comparator Or Baseline | Silymarin (Positive Control): 83.9% at 10 µM |
| Quantified Difference | Achieves 95% of the protective effect of the clinical benchmark Silymarin |
| Conditions | In vitro assay on acetaminophen (APAP)-induced cytotoxicity in human hepatoma HepG2 cells. |
This validates Nordentatin as a high-activity compound for liver injury research, with performance comparable to a widely accepted industry standard, making it a relevant choice for hepatotoxicity and cytoprotection studies.
Procuring Nordentatin as a purified compound (typically >98%) eliminates the inherent batch-to-batch variability of crude plant extracts. *Clausena* extracts contain a complex mixture of dozens of compounds, including other coumarins and carbazole alkaloids, with concentrations that vary based on geography, harvest time, and extraction method. Using a pure, characterized compound ensures that observed biological effects are attributable solely to Nordentatin, a prerequisite for reliable, publishable, and reproducible scientific outcomes.
| Evidence Dimension | Compositional Purity & Consistency |
| Target Compound Data | >98% Pure Nordentatin |
| Comparator Or Baseline | Crude *Clausena excavata* Extract: Variable mixture of coumarins, alkaloids, and other metabolites |
| Quantified Difference | Defined vs. Undefined/Variable |
| Conditions | Standard laboratory and manufacturing quality control. |
This is a fundamental procurement consideration that directly impacts data integrity, removing the confounding variables present in crude mixtures to enable precise and repeatable experiments.
Given its more than 2.5-fold higher potency against P-388 leukemia cells compared to its close analog dentatin, Nordentatin is the indicated choice for screening campaigns and mechanism-of-action studies targeting hematological cancers.
With its demonstrated superiority over dentatin in inhibiting nitric oxide production in macrophages, Nordentatin serves as a more potent tool for researchers developing therapeutics for inflammatory conditions where macrophage-mediated inflammation is a key pathological driver.
Nordentatin's strong protective effect against toxin-induced liver cell injury, which is quantitatively comparable to the benchmark silymarin, makes it a highly relevant positive control or candidate molecule in screens designed to identify new agents for preventing or treating liver damage.
For any study requiring clear, unambiguous dose-response relationships, the use of highly purified Nordentatin is essential. It provides a stable, consistent baseline, avoiding the confounding effects and poor reproducibility associated with using variable, multi-component crude plant extracts.
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